molecular formula C18H18O B6331790 (2E)-1-Phenyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one CAS No. 40414-57-1

(2E)-1-Phenyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one

Cat. No. B6331790
CAS RN: 40414-57-1
M. Wt: 250.3 g/mol
InChI Key: HQIRFTXJWVJMEU-JLHYYAGUSA-N
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Description

(2E)-1-Phenyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, also known as 4-propylbenzene-1,3-dione, is an organic compound belonging to the class of aromatic compounds. It is a colorless solid with a molecular formula of C14H14O2 and a molecular weight of 214.26 g/mol. It is a member of the benzenedione family and is commonly used in organic synthesis and as a starting material for the preparation of other aromatic compounds.

Scientific Research Applications

Synthesis and Crystal Structures

  • Synthesis Techniques and Structural Analysis : Chalcone derivatives, including (2E)-1-Phenyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, have been synthesized using base-catalyzed Claisen-Schmidt condensation reactions. These compounds are characterized using techniques like FT-IR, single crystal X-ray diffraction, and NMR spectroscopy. The analysis often focuses on the dihedral angles between terminal rings and intramolecular hydrogen bonds (Salian et al., 2018).

  • Molecular Structure and Computational Studies : Research has also been done on the molecular structures of these compounds using computational methods like density functional theory (DFT). Studies include analyses of vibrational wavenumbers, hyperpolarizability, and infrared intensities (Mary et al., 2015).

Biological and Pharmacological Studies

  • Molecular Docking and Anti-Viral Potential : Certain chalcone derivatives have been evaluated for their potential interactions with protein targets in viruses like SARS-CoV-2. Molecular docking assays suggest that these compounds could inhibit the interaction of the virus with host cells and interfere with viral replication (Almeida-Neto et al., 2020).

  • Inhibitory Effects on Monoamine Oxidase : Some derivatives have been synthesized and evaluated as inhibitors of monoamine oxidase (MAO), with studies documenting their inhibitory potency and binding modes through kinetic and molecular docking studies (Sasidharan et al., 2018).

Material Science Applications

  • Non-linear Optical Properties : Studies on the nonlinear refractive index and absorption coefficient of chalcone derivatives have been conducted, highlighting their potential in optical limiting and optical devices (Henari & Asiri, 2011).

properties

IUPAC Name

(E)-1-phenyl-3-(4-propan-2-ylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O/c1-14(2)16-11-8-15(9-12-16)10-13-18(19)17-6-4-3-5-7-17/h3-14H,1-2H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIRFTXJWVJMEU-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propen-1-one, 3-[4-(1-methylethyl)phenyl]-1-phenyl-

CAS RN

36336-80-8
Record name NSC139724
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139724
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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